molecular formula C16H16ClNO2 B2545406 1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride CAS No. 1080601-76-8

1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride

Cat. No. B2545406
CAS RN: 1080601-76-8
M. Wt: 289.76
InChI Key: ZHCHAVDUXZBIQK-LBEJWNQZSA-M
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of ionic liquids and solvent-free conditions, as seen in the one-pot synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones using 1-sulfopyridinium chloride . Another related synthesis involves the tandem Knoevenagel–Michael reaction catalyzed by a novel ionic liquid, 1-sulfopyridinium chloride, to produce bis(pyrazol-5-ol)s . These methods suggest that similar ionic liquids could potentially be used in the synthesis of the compound , utilizing their catalytic properties to facilitate the reaction under mild conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For instance, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester was elucidated using single-crystal X-ray analysis, which provided unambiguous structure determination . Similarly, the structure of 1-methyl-3-hydroxypyridinium chloride was characterized by X-ray diffraction, FTIR, and NMR spectra, complemented by ab initio calculations . These techniques could be applied to determine the molecular structure of "1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride".

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of the specific compound . However, they do describe the reactivity of related compounds, such as the synthesis of benzimidazole derivatives from methoxypropoxy-substituted pyridine compounds . This suggests that the compound of interest may also undergo similar reactions, such as nucleophilic substitutions or condensation reactions, depending on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not discussed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, melting points, and stability of the compounds can be influenced by the presence of ionic liquid catalysts and the specific substituents on the aromatic rings . The hydrogen bonding and electrostatic interactions observed in the crystal structures of related compounds also suggest that the compound may exhibit similar intermolecular interactions .

Scientific Research Applications

Synthesis and Structural Characterization

  • Formation of Pyrazoles and Thiazoles : A study by Mahesha et al. (2021) described the synthesis of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from (E)-1-(4-Methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. This process involves cyclocondensation and cycloaddition reactions, leading to molecules with a T-shape structure and various hydrogen bond formations (Mahesha et al., 2021).

  • Dielectric and Thermal Properties of Polymers : Çelik and Coskun (2018) explored the dielectric and thermal properties of a methacrylate polymer bearing a chalcone side group, derived from a reaction involving a compound with a similar structure to 1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one. The study found significant variations in dielectric constant and loss with temperature, suggesting potential applications in material science (Çelik & Coskun, 2018).

  • Antimitotic Agents : Research by Temple and Rener (1992) on ethyl carbamate derivatives, which are structurally related to the target compound, highlighted their biological activity and provided insights into the synthesis of active isomers. These findings contribute to understanding the potential pharmacological applications of related compounds (Temple & Rener, 1992).

  • Nonlinear Optical Studies : A study on chalcone derivatives by Mathew et al. (2019) involving (2E)-1-(Anthracen-9-yl)-3-(4-methoxyphenyl)prop-2-en-1-one and its analogs demonstrated significant nonlinear optical properties. These findings suggest the potential use of related compounds in optical technologies (Mathew et al., 2019).

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(3-methylpyridin-1-ium-1-yl)prop-2-en-1-one;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16NO2.ClH/c1-13-4-3-10-17(12-13)11-9-16(18)14-5-7-15(19-2)8-6-14;/h3-12H,1-2H3;1H/q+1;/p-1/b11-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCHAVDUXZBIQK-LBEJWNQZSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)C=CC(=O)C2=CC=C(C=C2)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[N+](=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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